1,1-Bis(hydroxymethyl)cyclopropane

Synthetic Method Optimization Montelukast Intermediate Production Process Chemistry

1,1-Bis(hydroxymethyl)cyclopropane (CAS 39590-81-3), also referred to as 1,1-cyclopropanedimethanol, is a geminally disubstituted cyclopropane diol (C₅H₁₀O₂, MW 102.13). It is a colorless to pale yellow liquid with a boiling point of 235–236 °C and density of 1.065 g/mL at 25 °C.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 39590-81-3
Cat. No. B119854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(hydroxymethyl)cyclopropane
CAS39590-81-3
Synonyms1,1-Cyclopropanedimethanol;  1,1-Di(hydroxymethyl)cyclopropane;  2,2-(1,2-Ethylene)-1,3-propanediol;  Cyclopropane-1,1-bis(methanol); 
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1CC1(CO)CO
InChIInChI=1S/C5H10O2/c6-3-5(4-7)1-2-5/h6-7H,1-4H2
InChIKeyYAINYZJQSQEGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(hydroxymethyl)cyclopropane (CAS 39590-81-3): Key Identifiers and Baseline Procurement Data


1,1-Bis(hydroxymethyl)cyclopropane (CAS 39590-81-3), also referred to as 1,1-cyclopropanedimethanol, is a geminally disubstituted cyclopropane diol (C₅H₁₀O₂, MW 102.13) [1]. It is a colorless to pale yellow liquid with a boiling point of 235–236 °C and density of 1.065 g/mL at 25 °C . The compound serves primarily as a key intermediate in the synthesis of montelukast sodium and has been reported as an inhibitor of 5‑lipoxygenase .

Why Generic Substitution Fails for 1,1-Bis(hydroxymethyl)cyclopropane: Structural and Performance Gaps


The gem‑disubstituted cyclopropane core of 1,1‑bis(hydroxymethyl)cyclopropane imparts conformational rigidity and spatial orientation of the two hydroxyl groups that cannot be replicated by linear diols such as 1,3‑propanediol or 1,4‑butanediol, nor by the 1,2‑cyclopropanedimethanol isomer [1]. This rigidity directly affects reactivity in downstream transformations (e.g., montelukast side‑chain construction) and the thermal/mechanical properties of derived polymers, as demonstrated in analogous cyclopropane‑containing polyester systems [2]. Furthermore, synthesis routes differ dramatically in yield and purity: the zinc‑mediated cyclization route achieves 87.3% yield and 98.67% purity, whereas catalytic hydrogenation yields only up to 45% [3][4]. Consequently, substituting 1,1‑bis(hydroxymethyl)cyclopropane with a generic diol or sourcing compound from an unoptimized route risks lower synthetic efficiency, higher impurity burdens, and altered material performance.

Quantitative Differential Evidence for 1,1-Bis(hydroxymethyl)cyclopropane: Head-to-Head and Cross-Study Comparisons


Zn‑Mediated Cyclization Achieves 87.3% Yield and 98.67% Purity Versus Catalytic Hydrogenation Yields ≤45%

The zinc‑mediated cyclization of dibromoneopentyl glycol delivers 1,1‑bis(hydroxymethyl)cyclopropane in 87.3% yield and 98.67% purity [1][2]. In direct contrast, the catalytic hydrogenation of 1,1‑cyclopropanedicarboxylic ester over Cu/ZnO catalysts achieves a maximum single‑pass diol yield of only 45 mol% with selectivity up to 67% [3]. This translates to a >40 percentage‑point yield advantage and substantially higher purity for the zinc‑mediated route.

Synthetic Method Optimization Montelukast Intermediate Production Process Chemistry

Synthesized Purity of 98.67% Outperforms Commercial Grades Ranging from 90% to >96%

The optimized synthesis delivers 1,1‑bis(hydroxymethyl)cyclopropane at 98.67% purity [1]. In comparison, commercial offerings include TCI at >96.0% (GC) [2] and Thermo Scientific technical grade at 90% . This represents a purity advantage of 2.5–8.7 percentage points over commercially available material.

Purity Benchmarking Pharmaceutical Intermediate Quality Analytical Chemistry

Boiling Point 235–236 °C Surpasses 1,3-Propanediol by >20 °C, Matching 1,4-Butanediol with Higher Density

1,1-Bis(hydroxymethyl)cyclopropane exhibits a boiling point of 235–236 °C , which is 21–22 °C higher than 1,3‑propanediol (214 °C) [1] and comparable to 1,4‑butanediol (235 °C) [2]. Its density of 1.065 g/mL is notably higher than both 1,3‑propanediol (1.053 g/mL) and 1,4‑butanediol (1.017 g/mL), reflecting the compact cyclopropane architecture.

Thermal Properties Solvent Selection Reaction Engineering

GHS Classification Suggests Lower Acute Oral Toxicity Than 1,4-Butanediol

The notified GHS classification for 1,1‑bis(hydroxymethyl)cyclopropane includes Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335, respiratory) but no classification for acute oral toxicity [1]. In contrast, 1,4‑butanediol carries Acute Tox. 4 (H302) for oral exposure [2]. This indicates a less stringent hazard profile for oral toxicity, potentially simplifying handling and shipping requirements.

Toxicology Occupational Safety Regulatory Compliance

Proven Application Scenarios for 1,1-Bis(hydroxymethyl)cyclopropane Based on Quantitative Evidence


GMP‑Grade Intermediate for Montelukast Sodium Side‑Chain Synthesis

The 98.67% purity benchmark demonstrated by the zinc‑mediated cyclization route [1] makes 1,1‑bis(hydroxymethyl)cyclopropane the preferred starting material for the preparation of 1‑(mercaptomethyl)cyclopropaneacetic acid, the critical side chain of montelukast sodium. Procurement teams selecting material meeting this purity level can achieve higher yields in the subsequent thiolation step and reduce the burden of impurity profiling in regulatory filings.

Monomer for Rigid Polyesters and Polycarbonates with Tailored Crystallinity

The conformationally constrained cyclopropane core, unique to gem‑disubstituted diols, enables tuning of polymer crystallinity to control ultimate tensile strength and Young’s modulus, as established in analogous cyclopropane‑diol polyester systems [2]. The higher density and boiling point of 1,1‑bis(hydroxymethyl)cyclopropane relative to linear diols further facilitate its incorporation into high‑performance thermoplastic elastomers and engineering plastics.

5‑Lipoxygenase Inhibitor Scaffold for Inflammation Research

1,1‑Bis(hydroxymethyl)cyclopropane has been reported as an inhibitor of 5‑lipoxygenase , an enzyme central to leukotriene biosynthesis. Researchers investigating leukotriene‑mediated inflammatory pathways can employ this compound as a structurally simple, readily available scaffold for further derivatization, leveraging its dual hydroxymethyl handles for rapid analog generation.

High‑Purity Building Block for Specialty Chemical Manufacturing

With a commercially available purity range of 90% to >96%, the demonstrated ability to produce 98.67% material [3] offers procurement managers a competitive advantage. Specifying the zinc‑mediated route product ensures batch‑to‑batch consistency and reduces downstream reprocessing costs, particularly in fine chemical and agrochemical synthesis where product specifications are stringent.

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